molecular formula C24H22N4O4 B11289795 2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide

2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide

Cat. No.: B11289795
M. Wt: 430.5 g/mol
InChI Key: DKVDTIUBVCJYBA-UHFFFAOYSA-N
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Description

2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL]-N-PHENYLACETAMIDE is a complex organic compound that features a unique structure combining various functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL]-N-PHENYLACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with pyridine-3-carboxaldehyde in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with phenylacetic acid and an appropriate coupling reagent to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for

Properties

Molecular Formula

C24H22N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C24H22N4O4/c1-32-20-11-9-19(10-12-20)28-23(30)21(14-22(29)26-18-7-3-2-4-8-18)27(24(28)31)16-17-6-5-13-25-15-17/h2-13,15,21H,14,16H2,1H3,(H,26,29)

InChI Key

DKVDTIUBVCJYBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(N(C2=O)CC3=CN=CC=C3)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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